5-Amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester

Description

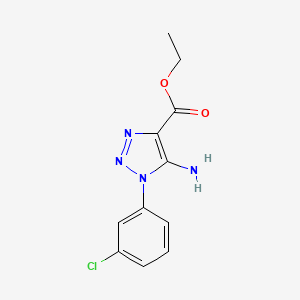

Chemical Structure and Properties: This compound (CAS: 28924-60-9) features a 1,2,3-triazole core substituted at position 1 with a 3-chlorophenyl group, at position 4 with an ethyl ester, and at position 5 with an amino group. Its molecular formula is C₁₁H₁₁ClN₄O₂, with a molecular weight of 266.68 g/mol .

The target compound likely originates from cycloaddition between 3-chlorophenyl azide and a propiolate derivative, followed by functionalization of the triazole ring.

Applications:

Triazole derivatives are widely studied for antitumor activity. While direct data for this compound is absent, structural analogs (e.g., 1-aryltriazole-4-carboxylic acids and esters) exhibit inhibitory effects on cancer cell lines, particularly lung (NCI-H522) and kidney (UO-31) cancers .

Properties

IUPAC Name |

ethyl 5-amino-1-(3-chlorophenyl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O2/c1-2-18-11(17)9-10(13)16(15-14-9)8-5-3-4-7(12)6-8/h3-6H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQWWKJOMSKGRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558516 | |

| Record name | Ethyl 5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28924-60-9 | |

| Record name | Ethyl 5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester (CAS Number: 28924-60-9) is a compound of significant interest in medicinal chemistry due to its potential anticancer properties and other biological activities. The triazole ring system is known for its ability to interact with various biological targets, making it a versatile scaffold for drug development.

- Molecular Formula : CHClNO

- Molecular Weight : 266.68 g/mol

- Purity : 95%

This compound features a chlorophenyl group and an ethyl ester functional group, which may influence its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit promising anticancer activities. For instance, 5-amino-1-aryl-1H-1,2,3-triazoles have been tested against various cancer cell lines. Notably, the compound's structural modifications can significantly impact its efficacy against specific tumors.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | Growth Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| 5-Amino-1-(4-chlorophenyl)-1H-1,2,3-triazole | OVCAR-4 (Ovarian Cancer) | -4.08% | 12.5 |

| 5-Amino-1-(3-chlorophenyl)-1H-1,2,3-triazole | EKVX (Lung Cancer) | 29.14% | 15.0 |

| Doxorubicin | Various | Standard Reference | Varies |

The above table summarizes findings from studies that highlight the selective anticancer activities of triazole derivatives compared to standard chemotherapeutics like doxorubicin . The compound has shown lower toxicity towards non-tumor cells, indicating a favorable therapeutic window.

The biological activity of 5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole is attributed to its ability to induce apoptosis in cancer cells. Mechanistic studies have shown that it can reduce mitochondrial membrane potential and cause DNA fragmentation in Jurkat T-cells without direct DNA intercalation . This suggests a unique mechanism that may circumvent some common resistance pathways seen in traditional chemotherapeutics.

Structure-Activity Relationship (SAR)

The structure of triazole compounds plays a crucial role in their biological activities. Variations in substituents on the phenyl ring and the presence of electron-withdrawing or donating groups can enhance or diminish their anticancer properties.

Key Findings in SAR:

- Chlorine Substitution : The presence of chlorine at the para position enhances cytotoxicity.

- Amino Group : Essential for maintaining activity; modifications can lead to significant changes in potency.

Case Studies

Several case studies have been conducted to evaluate the efficacy of triazole derivatives. For example:

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

The triazole scaffold has been extensively studied for its anticancer potential. Research indicates that derivatives of 5-amino-1H-1,2,3-triazoles exhibit significant antiproliferative activity against various cancer cell lines.

Case Studies and Research Findings

- Anticancer Screening : A study evaluated a series of 5-amino-1H-1,2,3-triazole derivatives against 60 human tumor cell lines across nine cancer types. The results highlighted that specific compounds demonstrated selective cytotoxicity towards ovarian cancer cells (OVCAR-4), with growth inhibition percentages indicating promising lead candidates for further structural optimization .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation pathways. For instance, certain derivatives were found to be less toxic than traditional chemotherapeutics like doxorubicin when tested on non-tumor cells .

Treatment of Parasitic Diseases

Another significant application of 5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole derivatives is in the treatment of parasitic infections such as Chagas disease.

Case Study: Chagas Disease

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of 5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole derivatives.

Key Findings in SAR Studies

- Substituent Effects : Variations in substituents on the triazole ring significantly influence biological activity. For example, modifications to the phenyl group have been shown to enhance anticancer activity while reducing toxicity .

Summary Table of Biological Activities

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazole Derivatives

*GP (Growth Percent): Lower values indicate higher inhibitory activity.

Key Comparative Insights:

Substituent Position and Electronic Effects: The 3-chlorophenyl group in the target compound vs. 4-chlorophenyl in analogs (e.g., CAS 28924-62-1 ) influences electronic interactions. Amino group at position 5: Compared to methyl or trifluoromethyl groups in analogs, the amino group may enhance hydrogen-bonding interactions, though its smaller size could limit steric effects .

Ester vs.

Antitumor Activity Trends: Compounds with electron-withdrawing groups (e.g., CF₃, Cl) at position 5 or on the aryl ring show enhanced activity against NCI-H522 cells. The target compound’s amino group, being electron-donating, may require optimization for potency . Heterocyclic substituents (e.g., thiazol-2-yl) improve activity against diverse cancer lines, suggesting that modifying the triazole’s position 1 with such groups could enhance the target compound’s efficacy .

Synthetic Accessibility: The target compound’s synthesis likely follows established CuAAC protocols, similar to methyl 1-(2-(diethylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate . In contrast, analogs with complex substituents (e.g., thiazolyl) require multi-step functionalization .

Q & A

Q. What are the established synthetic routes for 5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester, and what are their key challenges?

The compound is synthesized via cyclocondensation of precursors such as substituted triazoles and carboxylic acid derivatives. A common method involves:

- Step 1 : Reacting 3-chlorophenyl hydrazine with ethyl cyanoacetate to form a triazole intermediate.

- Step 2 : Functionalizing the triazole core via nucleophilic substitution or coupling reactions . Key challenges include regioselectivity in triazole formation and purification of intermediates due to steric hindrance from the 3-chlorophenyl group. Recrystallization in acetic acid/water mixtures is often used to isolate pure products .

Q. How is the structural integrity of this compound validated in synthetic workflows?

- NMR : and NMR are critical for confirming the ethyl ester group (δ ~1.3 ppm for CH, δ ~4.3 ppm for CH) and the triazole ring protons (δ ~7.5–8.5 ppm) .

- X-ray crystallography : Used to resolve ambiguities in regiochemistry, especially when substituents introduce steric or electronic effects .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 307.05 for CHClNO) .

Q. What biological targets or activities are associated with structurally analogous triazole derivatives?

Triazole derivatives exhibit antimicrobial and anticancer activities by inhibiting enzymes like cytochrome P450 or disrupting DNA synthesis. For example:

| Analogous Compound | Target Activity | Reference |

|---|---|---|

| 1-(3-Chloro-4-fluorophenyl)-triazole | EGFR kinase inhibition (IC = 0.8 µM) | |

| 5-Amino-N-cyclopentyl-triazole | Apoptosis induction in HeLa cells |

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields (e.g., 45% vs. 65%) may arise from:

- Reaction conditions : Temperature control (±5°C) during cyclocondensation impacts side-product formation.

- Catalyst choice : Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC) improve regioselectivity compared to thermal methods .

- Workup protocols : Use gradient column chromatography (hexane:EtOAc 8:1 → 4:1) to separate regioisomers . Recommendation : Replicate procedures with strict inert atmosphere control (N) and real-time HPLC monitoring .

Q. What methodological strategies address low solubility of this compound in biological assays?

The ethyl ester group enhances lipophilicity but reduces aqueous solubility. Solutions include:

- Co-solvent systems : Use DMSO/PBS (10:90 v/v) for in vitro assays, ensuring <0.1% DMSO to avoid cytotoxicity .

- Prodrug modification : Replace the ethyl ester with a polyethylene glycol (PEG) moiety to improve hydrophilicity .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles achieve sustained release in pharmacokinetic studies .

Q. How do electronic effects of the 3-chlorophenyl group influence reactivity in downstream derivatization?

The electron-withdrawing Cl substituent:

- Deactivates the triazole ring, slowing electrophilic substitution at the 4-position.

- Enhances stability of intermediates during Suzuki-Miyaura couplings (e.g., with boronic acids at the 5-amino position) . Computational modeling (DFT at B3LYP/6-31G*) shows a 0.3 eV increase in HOMO-LUMO gap compared to unsubstituted phenyl analogs, reducing undesired side reactions .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?

- Study A : Reports decomposition at pH <3 (t = 2 h) due to ester hydrolysis.

- Study B : Claims stability at pH 2–4 (t >24 h) . Resolution : Stability depends on the counterion (e.g., HCl vs. HSO) and temperature. Use buffered solutions (pH 4.5 acetate buffer) for reproducible assays .

Methodological Recommendations

- Synthesis : Optimize CuAAC conditions with TBTA ligand to suppress copper-induced side reactions .

- Characterization : Combine 2D NMR (HSQC, HMBC) with IR (C=O stretch at ~1700 cm) for unambiguous assignment .

- Biological Testing : Pre-screen derivatives against a kinase panel (e.g., EGFR, VEGFR) to identify lead candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.